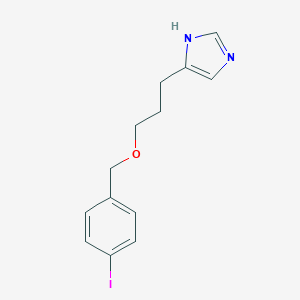
Iodoproxyfan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
ヨードプロキシファンの合成は、一般的に以下の手順が含まれます。
イミダゾール誘導体の形成: 出発物質である4-ヨードフェノールは、3-ブロモプロピルアミンと反応して、3-(4-ヨードフェニル)プロピルアミンを形成します。
エーテル形成: この中間体は、塩基性条件下で1H-イミダゾール-4-カルボキシアルデヒドと反応させて、最終生成物であるヨードプロキシファンを形成します。
反応条件は、反応を促進するために、ジメチルホルムアミド (DMF) や炭酸カリウム (K2CO3) などの溶媒と塩基の使用を伴うことがよくあります。
工業生産方法
ヨードプロキシファンの具体的な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることになります。これには、高収率と純度を確保するために反応条件を最適化することと、再結晶化またはクロマトグラフィーなどの精製技術を実施することが含まれます。
化学反応の分析
反応の種類
ヨードプロキシファンは、次のようなさまざまな化学反応を起こすことができます。
置換反応: フェニル環のヨウ素原子は、他の求核剤で置換することができます。
酸化と還元: イミダゾール環は、特定の条件下で酸化還元反応に関与することができます。
一般的な試薬と条件
置換: アジ化ナトリウム (NaN3) やチオシアン酸カリウム (KSCN) などの試薬は、求核置換に使用できます。
酸化: 過酸化水素 (H2O2) などの酸化剤は、イミダゾール環を酸化するために使用できます。
還元: 水素化ホウ素ナトリウム (NaBH4) などの還元剤は、還元反応に使用できます。
主な生成物
置換: ヨウ素原子が他の官能基に置き換えられた誘導体を含む生成物。
酸化: イミダゾール環の酸化された形態。
還元: イミダゾール環の還元された形態。
科学研究への応用
ヨードプロキシファンは、科学研究において幅広い用途があります。
科学的研究の応用
Neuroscience Research
Histamine H3 Receptor Antagonism
Iodoproxyfan is primarily recognized for its antagonistic action on the histamine H3 receptor, which plays a crucial role in modulating neurotransmitter release and neuronal excitability. Research has demonstrated that this compound can effectively block the inhibitory effects of histamine on neurotransmitter release, thereby enhancing synaptic transmission. For instance, in studies involving mouse brain cortex slices, this compound was shown to shift the concentration-response curve of histamine to the right, indicating its role as a potent antagonist at H3 receptors .
Cognitive Function and Memory
The potential of this compound in cognitive enhancement has been investigated through various animal models. In particular, it has been suggested that H3 receptor antagonists, including this compound, may improve cognitive functions and memory formation. This is particularly relevant for conditions such as Alzheimer's disease and other dementias where cognitive decline is prominent .
Metabolic Regulation
Feeding Behavior Modulation
This compound's influence on feeding behavior has been studied extensively. It acts as a neutral antagonist in systems regulating appetite, blocking the effects of both orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) signals without directly altering feeding behavior itself . This unique property positions this compound as a potential candidate for addressing metabolic disorders related to appetite dysregulation.
Radioligand Applications
Imaging and Receptor Mapping
One of the significant applications of this compound is its use as a radiolabeled ligand ([125I]this compound) for imaging histamine H3 receptors in vivo. The compound's high affinity and selectivity for these receptors enable researchers to visualize their distribution in the brain using autoradiography techniques. Studies have shown that [125I]this compound binds specifically to H3 receptors, allowing for detailed mapping of receptor localization across different brain regions . This capability is invaluable for understanding the pathophysiology of various neurological disorders.
Structure-Activity Relationships
Development of Novel Antagonists
Research into this compound has also led to the development of new derivatives with enhanced potency and selectivity for H3 receptors. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can significantly impact binding affinity and functional activity at H3 receptors . These findings are crucial for drug development efforts aimed at creating more effective H3 receptor antagonists with fewer side effects.
Summary Table of Key Findings
作用機序
ヨードプロキシファンは、Gタンパク質共役受容体であるヒスタミンH3受容体に結合することによってその効果を発揮します。この結合は、内因性ヒスタミンの作用を阻害し、それによって脳内の神経伝達物質の放出を調節します。 分子標的は、さまざまな脳領域に位置するヒスタミンH3受容体であり、覚醒、食欲、認知機能に関与する経路に影響を与えます .
類似化合物との比較
類似化合物
チオペラミド: 別のヒスタミンH3受容体アンタゴニストですが、ヨードプロキシファンと比較して選択性が低いです。
クロベンプロピット: 異なる化学構造を持つ強力なH3受容体アンタゴニスト。
ヨードフェンプロピット: 機能は似ていますが、結合親和性と選択性は異なります。
ヨードプロキシファンの独自性
ヨードプロキシファンは、ヒスタミンH3受容体に対する高い選択性と効力があるため、際立っています。 これは、有意なオフターゲット効果なしにこれらの受容体を正確に標的とするための研究における貴重なツールとなります .
ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。
生物活性
Iodoproxyfan, chemically known as 3-(1H-imidazol-4-yl)propyl (4-iodophenyl)methyl ether, is a compound primarily studied for its interactions with histamine receptors, particularly the histamine H3 receptor. This article explores its biological activity, pharmacological properties, and the implications of its receptor interactions based on diverse research findings.
Overview of Histamine H3 Receptor
The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release in the central nervous system. It has garnered significant interest due to its potential therapeutic applications in various neurological disorders, including obesity, attention-deficit hyperactivity disorder (ADHD), and schizophrenia .
Binding Affinity and Selectivity
This compound has been characterized as a potent antagonist of the histamine H3 receptor. Research indicates that it exhibits high selectivity for the H3 receptor over other histamine receptors (H1, H2) and various other neurotransmitter receptors. Specifically, this compound's binding affinity at the H3 receptor was reported with a −logKi value of 8.3, indicating strong binding capabilities . In contrast, its potency at other receptors is significantly lower, being more than 300 times less effective than at H3 receptors .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives has been extensively studied to understand their structure-activity relationships. Modifications to the aryl partial structure and functional groups have been shown to influence both binding affinity and antagonist activity . The following table summarizes key derivatives and their respective activities:
| Compound Name | Binding Affinity (−log Ki) | Activity Type |
|---|---|---|
| This compound | 8.3 | Antagonist |
| 4-Iodophenyl derivative | 9.0 | Antagonist |
| FUB 407 | Variable | Partial Agonist |
This compound's mechanism primarily involves blocking the presynaptic release of neurotransmitters via H3 receptor antagonism. This inhibition leads to increased levels of neurotransmitters such as acetylcholine and norepinephrine in synaptic clefts, potentially enhancing cognitive functions . Notably, this compound does not exhibit central H3 receptor antagonist activity in vivo despite its strong binding affinity in vitro .
Case Studies and Research Findings
Several studies have explored this compound's biological activity through various experimental models:
- In Vitro Studies : Research using synaptosomes from rat cerebral cortex demonstrated that this compound effectively inhibited [3H]-histamine release, confirming its antagonistic properties at the H3 receptor .
- In Vivo Studies : Despite showing potent antagonistic activity in vitro, this compound failed to demonstrate similar effects in vivo models for central nervous system activity, suggesting a complex interaction with other neuropharmacological pathways .
- Hematopoietic Cell Studies : A study highlighted that this compound could inhibit histamine uptake in hematopoietic progenitor cells without engaging classical H3 receptors, indicating alternative pathways for its biological effects .
特性
CAS番号 |
152028-96-1 |
|---|---|
分子式 |
C13H15IN2O |
分子量 |
342.18 g/mol |
IUPAC名 |
5-[3-[(4-iodophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15IN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
InChIキー |
DCQNAFOCXVCDLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)I |
正規SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)I |
Key on ui other cas no. |
152028-96-1 |
同義語 |
(125I)iodoproxyfan 3-(1H-imidazol-4-yl)propyl-(4-iodophenyl)methyl ether iodoproxyfan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















